
Ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate is an organic compound with the molecular formula C16H17NO3S. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate typically involves a multi-step process. One common method includes the acylation of 2-amino-4,5-dimethylthiophene-3-carboxylate with benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield the corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzamido derivatives.
Scientific Research Applications
Chemistry
Ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows chemists to explore various reaction mechanisms and develop new synthetic pathways. It is particularly useful in:
- Synthesis of complex molecules : The compound can be modified to create derivatives with tailored properties.
- Studying reaction mechanisms : Its reactivity provides insights into electrophilic and nucleophilic substitution reactions.
Biology
In biological research, this compound has been investigated for its potential therapeutic effects. Notable applications include:
- Antimicrobial Activity : Studies have shown that derivatives exhibit significant antimicrobial properties against various pathogens. For instance, compounds similar to this compound demonstrated effective inhibition of bacterial growth in vitro.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines. Specifically, it has been tested against human lung cancer cell lines (A549 and HCC827), showing promising results with low IC50 values in cytotoxicity assays.
Medicine
The unique chemical structure of this compound positions it as a potential drug candidate. Its applications in medicinal chemistry include:
- Drug Development : The compound's ability to interact with biological targets makes it a candidate for further development into pharmaceuticals aimed at treating infections or cancers.
- Mechanism of Action Studies : Understanding how this compound interacts with cellular pathways can lead to the identification of new therapeutic targets.
Materials Science Applications
This compound is also explored in materials science for its potential use in:
- Conductive Polymers : It can be incorporated into polymer matrices to enhance electrical conductivity.
- Sensors : The compound's properties make it suitable for developing gas sensors or biosensors that detect specific biomolecules.
- Coatings : Its incorporation into coatings can improve corrosion resistance or impart unique optical characteristics.
Case Studies
-
Antitumor Activity Study :
- Researchers conducted assays on various cancer cell lines using this compound derivatives.
- Results indicated significant cytotoxic effects with IC50 values suggesting potent antitumor activity.
-
Antimicrobial Efficacy Research :
- A series of derivatives were tested against Gram-positive and Gram-negative bacteria.
- The findings demonstrated that certain modifications enhanced antimicrobial potency significantly compared to the parent compound.
Mechanism of Action
The mechanism of action of ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
- Ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Uniqueness
Ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its benzamido group enhances its potential as a pharmacophore, making it a valuable compound in medicinal chemistry .
Biological Activity
Ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antioxidant and anti-inflammatory research. This article synthesizes available data on its biological activity, including synthesis methods, biological evaluations, and case studies.
Synthesis of this compound
The compound can be synthesized through the Knoevenagel condensation method, which involves the reaction of ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with various substituted benzaldehydes. This synthetic route allows for the introduction of different functional groups that may enhance biological activity.
Antioxidant Activity
Research has shown that derivatives of this compound exhibit significant antioxidant properties . The antioxidant activity was assessed using three different models:
- DPPH Radical Scavenging Assay : Evaluates the ability of compounds to donate hydrogen and neutralize free radicals.
- Nitric Oxide Scavenging Assay : Measures the ability to scavenge nitric oxide radicals.
- Ferric Ion-Induced Lipid Peroxidation : Assesses the prevention of lipid peroxidation in rat brain homogenate.
The results indicated that certain compounds showed high efficacy in scavenging free radicals, with notable performance from those containing phenolic hydroxyl groups. For instance, a specific derivative exhibited an inhibition rate comparable to standard antioxidants .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was evaluated using the carrageenan-induced rat paw edema model . This model assesses the reduction of inflammation through oral administration of the compound at a dose of 100 mg/kg. The findings indicated that several derivatives demonstrated significant anti-inflammatory effects, with one compound achieving an 83.1% inhibition rate compared to Diclofenac's 85% .
Case Studies and Research Findings
Several studies have reported on the biological activity of related compounds:
- Anticancer Activity : Compounds based on dimethylthiophene structures have shown potential anticancer effects against various cell lines (breast, colon, lung, and prostate) at low micromolar concentrations. These compounds act as selective topoisomerase II inhibitors, which are crucial in cancer treatment .
- In Vivo Studies : In vivo experiments revealed that certain derivatives not only inhibited inflammation but also exhibited low toxicity to normal cells while effectively targeting cancerous cells .
Summary of Biological Activity
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Properties
IUPAC Name |
ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-4-20-16(19)13-10(2)11(3)21-15(13)17-14(18)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKIAAUVWBHHKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.